molecular formula C8H10O3 B3351578 Methyl 3-(2-furyl)propanoate CAS No. 37493-31-5

Methyl 3-(2-furyl)propanoate

Cat. No. B3351578
CAS RN: 37493-31-5
M. Wt: 154.16 g/mol
InChI Key: UXHQPGLQTVKTBI-UHFFFAOYSA-N
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Description

“Methyl 3-(2-furyl)propanoate” is a chemical compound that is related to “Ethyl 3-(2-furyl)propanoate”, which is used as a flavoring agent in the food industry . It has a fruity type odor and flavor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(2-furyl)acrylic acid and its derivatives have been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-furyl)propanoate” is similar to that of “Ethyl 3-(2-furyl)propenoate”, which has a molecular formula of C9H10O3 . The molecular weight of “Ethyl 3-(2-furyl)propenoate” is 168.19 .


Chemical Reactions Analysis

The 3-(2-furyl)acrylic acids, which are similar to “Methyl 3-(2-furyl)propanoate”, were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Safety And Hazards

While specific safety data for “Methyl 3-(2-furyl)propanoate” is not available, similar compounds require careful handling. For instance, “2-Methyl-3-(2-furyl)propenal” is harmful if swallowed and requires personal protective equipment during handling .

Future Directions

The sustainable synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis represents a promising direction for the future . This approach could potentially replace petroleum-based feedstocks in the organic chemical industries .

properties

IUPAC Name

methyl 3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQPGLQTVKTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294639
Record name methyl 3-(2-furyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-furyl)propanoate

CAS RN

37493-31-5
Record name NSC97519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(2-furyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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